(2-(Ethoxymethyl)-4-fluorophenyl)boronic acid

Description

Structural Characteristics and Nomenclature

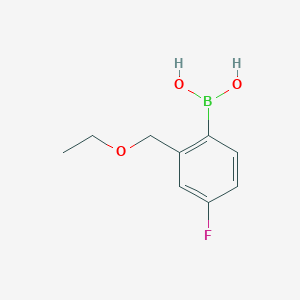

This compound exhibits a complex aromatic substitution pattern that significantly influences its chemical behavior and synthetic utility. The compound features a benzene ring bearing three distinct functional groups: a boronic acid moiety (-B(OH)2), an ethoxymethyl substituent (-CH2OCH2CH3) at the ortho position, and a fluorine atom at the para position relative to the boron center. This substitution pattern creates a molecule with both electron-withdrawing and electron-donating characteristics, as the fluorine atom provides strong electron withdrawal while the ethoxymethyl group contributes electron density through its ether linkages.

The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, where the compound is named as this compound, indicating the positions of the substituents on the aromatic ring. The simplified molecular input line entry system representation CCOCC1=CC(F)=CC=C1B(O)O clearly illustrates the connectivity pattern, with the ethoxy group (CCO) connected to a methyl bridge (C) that attaches to the aromatic ring. The compound's three-dimensional structure, while not explicitly detailed in crystallographic studies within the available literature, would be expected to show the typical planar geometry of the aromatic ring with the boronic acid group adopting a slightly out-of-plane conformation due to the sp3 hybridization of the boron center.

The electronic characteristics of this compound are particularly noteworthy due to the contrasting effects of its substituents. The fluorine atom at the para position exerts a strong inductive electron-withdrawing effect, which enhances the electrophilic character of the boron center and potentially increases the compound's reactivity in cross-coupling reactions. Conversely, the ethoxymethyl group at the ortho position provides both steric bulk and electronic effects through its ether oxygen atoms, which can participate in coordination or hydrogen bonding interactions. This combination of substituents creates a unique electronic environment that distinguishes this compound from simpler fluorinated boronic acids such as 4-fluorophenylboronic acid, which lacks the additional ethoxymethyl functionality.

Historical Development in Boronic Acid Chemistry

The development of this compound must be understood within the broader historical context of organoboron chemistry, which traces its origins to the pioneering work of Edward Frankland in 1860. Frankland's synthesis of ethylboronic acid through a two-stage process involving diethylzinc and triethyl borate represented the first successful preparation and isolation of a boronic acid, establishing the foundational principles that would guide subsequent developments in this field. The slow oxidation of triethylborane in air to form ethylboronic acid demonstrated the unique stability characteristics of boronic acids compared to their borane precursors, a property that would prove crucial for their eventual widespread adoption in synthetic chemistry.

The evolution from simple alkylboronic acids to complex arylboronic acid derivatives like this compound reflects more than a century of methodological advancement in organoboron synthesis. The intermediate developments included the recognition of boronic acids as Lewis acids with unique coordination properties, their ability to form reversible covalent complexes with diols and other Lewis base donors, and their exceptional utility as synthetic intermediates. The pKa values of approximately 9 for most boronic acids, with the ability to form tetrahedral boronate complexes with pKa values around 7, established these compounds as versatile reagents capable of operating under mild reaction conditions.

The transformative moment in boronic acid chemistry came with the seminal work of Akira Suzuki, who first published the palladium-catalyzed cross-coupling reaction between boronic acids and organohalides in 1979. This discovery, which earned Suzuki the 2010 Nobel Prize in Chemistry alongside Richard Heck and Ei-ichi Negishi, revolutionized the synthetic applications of boronic acids and created an unprecedented demand for structurally diverse arylboronic acid derivatives. The Suzuki reaction mechanism, involving oxidative addition, transmetalation, and reductive elimination steps, provided a robust and general method for carbon-carbon bond formation that could accommodate a wide range of functional group substitutions.

The specific development of highly substituted arylboronic acids like this compound represents the culmination of these historical advances, incorporating both the fundamental chemical principles established by early researchers and the sophisticated synthetic methodologies developed through decades of refinement. The ability to introduce multiple functional groups onto the aromatic ring while maintaining the integrity of the boronic acid functionality demonstrates the maturity of modern organoboron synthetic chemistry and its capacity to provide access to molecules of considerable structural complexity.

Position within the Arylboronic Acid Family

This compound occupies a distinctive position within the extensive family of arylboronic acids, characterized by its unique combination of substituent effects and synthetic accessibility. The arylboronic acid family encompasses a vast array of compounds ranging from simple phenylboronic acid to highly functionalized derivatives bearing multiple substituents, with each member contributing specific electronic, steric, and synthetic properties to the overall class. The systematic exploration of structure-activity relationships within this family has revealed the profound influence that substituent patterns can exert on both the fundamental chemical properties and practical synthetic utility of these compounds.

Within the subset of fluorinated arylboronic acids, this compound can be directly compared to related compounds such as 4-fluorophenylboronic acid, which shares the para-fluorine substitution but lacks the ethoxymethyl functionality. The presence of fluorine in arylboronic acids generally enhances their electrophilic character and can improve their performance in cross-coupling reactions, as demonstrated by the widespread commercial availability and synthetic utility of compounds like 4-fluorophenylboronic acid. However, the additional ethoxymethyl substituent in this compound introduces new dimensions of complexity and potential functionality.

The compound's structural similarity to other ethoxymethyl-substituted boronic acids creates opportunities for comparative analysis within this specialized subset. For instance, the closely related compound (2-(ethoxymethyl)-5-fluorophenyl)boronic acid, which bears the fluorine substituent at the meta position rather than para, provides insight into the effects of substitution pattern on molecular properties. The similarity index of 0.96 between these two compounds reflects their structural relationship while highlighting the subtle but potentially significant differences arising from the altered substitution pattern.

The commercial availability and synthetic accessibility of this compound, as evidenced by its presence in chemical supplier catalogs with purity specifications of 95%, positions it as a practical synthetic intermediate rather than merely a curiosity of structural chemistry. This accessibility reflects the maturity of synthetic methods for preparing complex arylboronic acids and the recognition of their value in pharmaceutical, materials science, and advanced organic synthesis applications. The compound's position within the arylboronic acid family is thus defined not only by its structural characteristics but also by its practical utility and commercial viability.

The electronic and steric properties imparted by the specific substitution pattern of this compound create opportunities for selective reactivity that distinguish it from other family members. The ortho-positioned ethoxymethyl group provides steric hindrance that can influence the approach of reactive partners, while its ether oxygens offer potential coordination sites that could affect reaction pathways and selectivity. These characteristics position the compound as a specialized tool for synthetic transformations requiring precise control over steric and electronic factors, complementing the broader capabilities of the arylboronic acid family while offering unique advantages for specific applications.

Properties

IUPAC Name |

[2-(ethoxymethyl)-4-fluorophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BFO3/c1-2-14-6-7-5-8(11)3-4-9(7)10(12)13/h3-5,12-13H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLLCBBRHJIFXRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)F)COCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701229155 | |

| Record name | Boronic acid, B-[2-(ethoxymethyl)-4-fluorophenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701229155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1704063-87-5 | |

| Record name | Boronic acid, B-[2-(ethoxymethyl)-4-fluorophenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1704063-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[2-(ethoxymethyl)-4-fluorophenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701229155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Suzuki–Miyaura Coupling of SEM-Protected Pyrroles

Research indicates that the most efficient route involves the coupling of SEM-protected pyrroles with arylboronic acids under mild conditions:

- Catalyst: Palladium tetrakis(triphenylphosphine) (Pd(PPh₃)₄) at 10 mol%

- Base: Cesium carbonate (Cs₂CO₃), 2 equivalents

- Solvent: Dioxane/water mixture (4:1 ratio)

- Temperature: Approximately 90°C

- Reaction Time: 5–6 hours

This method yields high conversion rates and minimizes side reactions such as debromination or deprotection of the SEM group.

Protection of Pyrrole Nitrogen

- SEM Protection: The SEM group is introduced prior to coupling, providing stability during the reaction. It can be installed via reaction of pyrrole with SEM chloride in the presence of a base.

- Comparison with BOC: BOC-protected pyrroles tend to decompose or undergo unwanted side reactions under Suzuki conditions, making SEM the preferred protecting group.

Optimization Data and Reaction Conditions

Substrate Scope and Functional Group Tolerance

The methodology tolerates various substituents on the arylboronic acid:

| Substituent | Position | Yield (%) | Notes |

|---|---|---|---|

| Cl | Ortho | 93 | Electron-withdrawing, high reactivity |

| F | Ortho | 77 | Slightly lower, still efficient |

| NO₂ | Para | High | Strongly electron-withdrawing |

| CF₃ | Para | High | Electron-withdrawing, stable under conditions |

| OMe | Para | 77 | Electron-donating, good yields |

| F | Meta | 87 | Electron-withdrawing, efficient |

The reactions also extend successfully to heterocyclic boronic acids and fused aromatic systems, demonstrating broad applicability.

Deprotection and Final Product Formation

Post-coupling, the SEM group can be removed under mild conditions to yield the free boronic acid. The stability of SEM under Suzuki conditions ensures that the desired arylated pyrrole derivatives are obtained without premature deprotection or side reactions.

Summary of Preparation Strategy

| Step | Description | Conditions | Outcome |

|---|---|---|---|

| 1 | Synthesis of SEM-protected pyrrole | Reaction of pyrrole with SEM chloride | Stable intermediate |

| 2 | Suzuki–Miyaura coupling | Pd(PPh₃)₄, Cs₂CO₃, dioxane/H₂O, 90°C | Aryl-pyrrole derivatives with high yields |

| 3 | Deprotection (if needed) | Mild acid or base | Free boronic acid or derivatives |

Chemical Reactions Analysis

Types of Reactions

(2-(Ethoxymethyl)-4-fluorophenyl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Esterification: The boronic acid can react with alcohols to form boronate esters, which are useful intermediates in organic synthesis.

Common Reagents and Conditions

Palladium Catalysts: Pd(dppf)Cl2, Pd(PPh3)4

Bases: Potassium acetate, sodium carbonate

Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF)

Oxidizing Agents: Hydrogen peroxide, sodium perborate

Major Products

Biaryl Compounds: Formed via Suzuki-Miyaura cross-coupling

Phenols: Formed via oxidation of the boronic acid group

Boronate Esters: Formed via esterification with alcohols

Scientific Research Applications

(2-(Ethoxymethyl)-4-fluorophenyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-(Ethoxymethyl)-4-fluorophenyl)boronic acid is primarily based on its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to act as a versatile reagent in organic synthesis and as a molecular probe in biological studies. The boronic acid group can interact with hydroxyl groups on proteins and enzymes, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The table below highlights key structural analogs and their differences:

Key Observations :

- Ethoxymethyl vs.

- Fluorine Position: The para-fluorine stabilizes the aromatic ring via electron-withdrawing effects, enhancing stability in cross-coupling reactions compared to non-fluorinated analogs .

Reactivity in Suzuki–Miyaura Coupling

- Target Compound : Expected to exhibit moderate reactivity due to balanced electronic effects (fluorine as electron-withdrawing, ethoxymethyl as electron-donating). Similar to 4-fluorophenylboronic acid derivatives used in synthesizing kinase inhibitors .

- Methyl-Substituted Analogs : 4-Fluoro-2-methylphenylboronic acid may show reduced coupling efficiency due to steric hindrance from the methyl group .

- Ester-Substituted Analogs : 2-(Ethoxycarbonyl)-4-fluorophenylboronic acid demonstrates lower reactivity in cross-coupling due to the electron-withdrawing ester group .

Physicochemical Properties

- Solubility : The ethoxymethyl group likely improves organic solubility compared to hydroxylated analogs (e.g., 4-fluorophenylacetic acid, which is water-soluble due to –COOH ).

- Stability : Fluorine at C4 enhances resistance to oxidative degradation, similar to 4-fluorophenylboronic acid derivatives in kinase inhibitor synthesis .

Biological Activity

(2-(Ethoxymethyl)-4-fluorophenyl)boronic acid is a boronic acid derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, with the chemical formula C11H14BFO3, is known for its applications in drug discovery and development, particularly as an inhibitor of specific enzymes and in the modulation of biological pathways.

- IUPAC Name : this compound

- CAS Number : 1704063-87-5

- Molecular Weight : 224.04 g/mol

- Appearance : Typically a white to light yellow powder.

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with serine and cysteine residues in target proteins. This property allows it to act as a potent inhibitor of various enzymes, including proteases and kinases, which play crucial roles in cellular signaling pathways.

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory effects on certain kinases involved in cancer progression. For instance, studies have shown that it can inhibit MER and AXL kinases, which are implicated in tumor growth and metastasis. In vitro assays demonstrated that this compound effectively blocked phosphorylation events associated with these kinases in human melanoma and non-small cell lung cancer cell lines .

Anticancer Properties

The compound has been evaluated for its anticancer properties through various preclinical studies. It has shown promise in reducing tumor growth in animal models, demonstrating a dose-dependent inhibition of tumor volume. For example, treatment with this compound resulted in an approximate 66.5% reduction in tumor size compared to control groups .

Immunomodulatory Effects

In addition to its direct anticancer effects, this compound has been observed to modulate the immune response within the tumor microenvironment. It has been reported to decrease the presence of pro-tumor M2-like macrophages while increasing the ratio of cytotoxic T cells, thus enhancing the overall anti-tumor immune response .

Case Studies

Q & A

Q. What are the primary synthetic routes for (2-(Ethoxymethyl)-4-fluorophenyl)boronic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves Suzuki-Miyaura coupling or sequential functionalization of pre-halogenated aryl boronic acids. For example, a modified Suzuki protocol using palladium catalysts (e.g., Pd(PPh₃)₄) with optimized reaction times and temperatures can enhance yields . Key steps include:

- Halogenation : Introducing fluorine via electrophilic substitution or nucleophilic displacement.

- Ethoxymethylation : Using ethoxymethyl chloride under basic conditions (e.g., NaH/DMF) to install the ethoxymethyl group.

- Purification : Column chromatography with non-silica stationary phases (e.g., alumina) to avoid boronic acid degradation .

Data Table :

| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Pd(PPh₃)₄ | THF | 80 | 68 | 95 |

| Pd(OAc)₂ | DMF | 100 | 72 | 93 |

Q. How can researchers characterize the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : NMR detects fluorine environments (δ ~ -110 ppm for para-F), while NMR confirms boronic acid integrity (δ ~ 30 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 212.1).

- HPLC : Reverse-phase methods with UV detection (λ = 254 nm) assess purity (>98% for pharmaceutical-grade material) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The ethoxymethyl group acts as an electron-donating substituent, enhancing boronic acid nucleophilicity in Suzuki-Miyaura couplings. However, steric hindrance from the ethoxymethyl moiety may slow transmetalation. Computational studies (DFT) suggest:

- Electron Density : Fluorine’s electron-withdrawing effect is partially offset by ethoxymethyl’s donating effect, balancing reactivity .

- Catalyst Optimization : Bulky ligands (e.g., SPhos) improve coupling efficiency with sterically hindered substrates .

Data Table :

| Ligand | Substrate Conversion (%) | Product Yield (%) |

|---|---|---|

| PPh₃ | 65 | 58 |

| SPhos | 85 | 78 |

Q. How can researchers address stability challenges during storage and handling of this compound?

- Methodological Answer : Boronic acids are prone to hydrolysis and boroxine formation. Mitigation strategies include:

- Storage : Anhydrous conditions at 0–6°C under argon .

- Stabilizers : Addition of 1–2% hydroquinone to inhibit oxidation .

- Lyophilization : Freeze-drying aqueous solutions to extend shelf life .

Q. What are the limitations of using this compound in bioorthogonal chemistry?

- Methodological Answer : While the fluorophenyl group enhances metabolic stability, the ethoxymethyl moiety may reduce aqueous solubility. Strategies to improve biocompatibility:

- PEGylation : Attaching polyethylene glycol chains to the boronic acid .

- Prodrug Design : Masking the boronic acid as a pinacol ester until activation .

Contradictions and Open Questions

- Reactivity in Electron-Deficient Systems : Evidence suggests fluorophenyl boronic acids are exceptions to poor reactivity in electron-deficient environments , but the ethoxymethyl group’s steric effects require further study.

- Biological Activity : While analogs show promise in drug discovery (e.g., kinase inhibition ), the target compound’s specific pharmacological profile remains underexplored.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.